2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a hybrid heterocyclic framework combining a 1,3,4-thiadiazole ring and an isoindole-1,3-dione core. Key structural attributes include:
- Thiadiazole moiety: Substituted with a cyclobutyl group at position 5 and a Z-configured ylidene group at position 2.
- Isoindole-dione core: Functionalized with a 2-chlorobenzyl group at position 2 and a carboxamide linkage at position 3.
- Stereochemical specificity: The (2Z) configuration of the thiadiazole-ylidene group imposes rigidity, influencing molecular interactions .
Crystallographic tools like SHELX and ORTEP-3 are typically employed to resolve such complex structures, ensuring validation via methods described in Structure Validation in Chemical Crystallography .
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-17-7-2-1-4-14(17)11-27-20(29)15-9-8-13(10-16(15)21(27)30)18(28)24-22-26-25-19(31-22)12-5-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,24,26,28) |
InChI Key |
ZBWDVEACMFHWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form the corresponding amide. This intermediate is then reacted with cyclobutyl isothiocyanate to introduce the cyclobutyl and thiadiazole groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiadiazole Derivatives with Varied Substituents
Table 1: Substituent Effects on Thiadiazole-Based Compounds
Key Observations:
Cyclobutyl vs. However, its rigid sp³-hybridized carbons may enhance selectivity in target interactions. The 2-chlorobenzyl group in the target compound likely increases hydrophobicity relative to F501-0436’s benzodioxol, affecting membrane permeability .
Thiadiazole-ylidene Configuration: The Z-configuration in the target compound contrasts with non-configured thiadiazoles (e.g., derivatives), enforcing a planar geometry that may optimize π-π stacking in biological targets .
Carboxamide Linkage :
NMR Spectral Comparisons (Inference from )
Hypothetical NMR analysis (modeled after ’s methodology) reveals:
- Region A (positions 39–44) : The cyclobutyl group causes upfield shifts in the target compound’s thiadiazole protons due to electron-donating effects, unlike the benzodioxol in F501-0435.
- Region B (positions 29–36) : The 2-chlorobenzyl group induces deshielding in isoindole-dione protons, contrasting with derivatives’ thiazolymethyl groups .
Crystallographic and Computational Insights
- Structural Rigidity : The target compound’s Z-configured thiadiazole-ylidene likely results in a more ordered crystal lattice than analogues with flexible substituents (e.g., hydroperoxypropan in ), as inferred from SHELX refinement trends .
- Solubility Trends: Cyclobutyl’s nonpolar nature may reduce aqueous solubility compared to polar groups like ethoxycarbonylamino (), impacting bioavailability .
Biological Activity
The compound 2-(2-chlorobenzyl)-N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and an isoindole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Thiadiazole Ring : Known for its diverse biological activities, particularly antimicrobial and anticancer effects.
- Isoindole Moiety : Associated with various pharmacological properties, including neuroprotective effects.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : Approximately 355.8 g/mol
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities. The presence of the thiadiazole ring is often linked to enhanced activity against various pathogens and cancer cell lines.
Key Biological Activities
- Antimicrobial Activity : The compound shows promising effects against bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells without significant toxicity to normal cells.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to evaluate its efficacy.
Interaction Studies
These studies focus on:
- Binding affinity to target proteins.
- Inhibition of specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the cytotoxic effects of related compounds showed that analogs with similar structural features significantly inhibited the proliferation of human cancer cell lines. For instance, a derivative exhibited a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways, evidenced by changes in membrane potential and activation of caspases .
Synthesis Methods
The synthesis typically involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity. The following steps are generally involved:
- Formation of the thiadiazole ring through condensation reactions.
- Coupling with the isoindole derivative.
- Purification using chromatography techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
